5-Iodotubercidin

Vue d'ensemble

Description

5-Iodotubercidine : NSC 113939 , est un puissant inhibiteur de l'adénosine kinase. Ce composé est un dérivé de la purine et a été largement étudié pour ses propriétés biochimiques et ses applications thérapeutiques potentielles. Il est connu pour sa capacité à inhiber diverses kinases, y compris la caséine kinase 1, la tyrosine kinase du récepteur de l'insuline, la phosphorylase kinase, la protéine kinase A, la caséine kinase 2, la protéine kinase C et Haspin .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 5-Iodotubercidine implique l'iodation de la tubercidine. La réaction utilise généralement de l'iode et un agent oxydant approprié dans des conditions contrôlées pour introduire l'atome d'iode dans la molécule de tubercidine. La réaction est effectuée dans un solvant organique, tel que le diméthylsulfoxyde, à des températures élevées pour assurer une iodation complète .

Méthodes de production industrielle : La production industrielle de la 5-Iodotubercidine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour obtenir le composé sous sa forme pure. La production est effectuée dans des réacteurs spécialisés conçus pour gérer les conditions de réaction spécifiques requises pour l'iodation .

Analyse Des Réactions Chimiques

Types de réactions : La 5-Iodotubercidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier l'atome d'iode, conduisant à la formation de produits désiodés.

Substitution : L'atome d'iode dans la 5-Iodotubercidine peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les thiols et les amines peuvent être utilisés pour les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés de la purine iodée, tandis que la réduction peut entraîner la formation de tubercidine désiodée .

Applications De Recherche Scientifique

Genotoxic Properties

Research indicates that 5-Iodotubercidin exhibits genotoxic effects, leading to DNA breaks and subsequent activation of p53-dependent pathways. This property positions it as a potential chemotherapeutic agent. In preclinical models, treatment with 5-ITu resulted in significant tumor size reduction in carcinoma xenograft models, demonstrating its efficacy in inducing G2 cell cycle arrest and apoptosis .

Insulinoma Treatment

A study focused on insulinoma cells revealed that 5-ITu effectively inhibits cell proliferation by inducing apoptosis through the ATM/p53 signaling pathway. In vivo experiments showed that treatment with 5-ITu significantly reduced tumor growth in xenograft models, suggesting its potential as a novel therapeutic strategy for insulinomas .

Neuroblastoma Targeting

In neuroblastoma research, 5-ITu has been shown to inhibit the expression of INSM1, a gene associated with aggressive tumor behavior. The compound modulates adenosine metabolism and suppresses key signaling pathways (ERK1/2 and AKT), leading to decreased cell proliferation and increased apoptosis in neuroblastoma cells .

Case Studies

Off-Target Effects and Broader Implications

While this compound shows promise as a targeted therapeutic agent, studies have also noted unexpected off-target effects on stem cell growth and differentiation. Continuous exposure to 5-ITu can alter gene expression patterns, suggesting that its utility may extend beyond direct cancer treatment to include implications for stem cell biology .

Mécanisme D'action

The primary mechanism of action of 5-Iodotubercidin involves the inhibition of adenosine kinase. By mimicking adenosine triphosphate, the compound binds to the active site of adenosine kinase, preventing the phosphorylation of adenosine. This inhibition leads to an increase in intracellular adenosine levels, which can affect various cellular processes, including glycogen synthesis and fatty acid metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires :

Tubercidine : Un analogue nucléosidique de la purine qui est structurellement similaire à la 5-Iodotubercidine mais qui n'a pas d'atome d'iode.

Adénosine : Le substrat naturel de l'adénosine kinase, qui est structurellement similaire mais n'a pas les propriétés inhibitrices de la 5-Iodotubercidine.

5-Bromotubercidine : Un autre dérivé halogéné de la tubercidine avec des propriétés inhibitrices des kinases similaires

Unicité : La 5-Iodotubercidine est unique en raison de son puissant effet inhibiteur sur l'adénosine kinase et de sa capacité à inhiber de multiples kinases. La présence de l'atome d'iode augmente son affinité de liaison et sa spécificité pour le site actif de la kinase, ce qui en fait un outil précieux en recherche biochimique et dans les applications thérapeutiques potentielles .

Activité Biologique

5-Iodotubercidin (5-ITu) is a halogenated pyrrolopyrimidine and nucleoside analog recognized primarily for its role as a potent adenosine kinase inhibitor. Its biological activity extends beyond this initial characterization, revealing a multifaceted profile that includes effects on various signaling pathways and cellular processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits several key mechanisms that contribute to its biological activity:

- Adenosine Kinase Inhibition : 5-ITu has an IC50 of 26 nM for adenosine kinase, significantly disrupting adenosine metabolism . This inhibition leads to increased levels of adenosine, which can modulate various physiological processes.

- Nucleoside Transporter Inhibition : It also inhibits nucleoside transporters with varying IC50 values (<25 nM for [^3H]adenosine uptake) .

- Protein Kinase Inhibition : In addition to adenosine kinase, 5-ITu inhibits several other kinases, including CK1 (IC50 = 0.4 μM), insulin receptor tyrosine kinase (IC50 = 3.5 μM), and PKA (IC50 = 10.9 μM) .

- Induction of Apoptosis : Notably, 5-ITu has been shown to induce apoptosis in insulinoma cells by activating the ATM/p53 signaling pathways, leading to DNA damage and cell cycle arrest .

Therapeutic Potential

The diverse biological activities of this compound suggest its potential as a therapeutic agent in various contexts:

Insulinoma Treatment

A study demonstrated that 5-ITu effectively inhibited the growth of insulinoma cells both in vitro and in vivo. The compound induced apoptosis through DNA damage mechanisms involving the activation of p53 . In animal models, treatment with 5-ITu led to significant reductions in tumor growth and altered blood glucose levels, indicating its potential as a novel treatment strategy for insulinomas.

Cancer Therapy

This compound has been identified as a genotoxic drug with anti-tumor properties. It induces DNA breaks and activates p53-dependent pathways that lead to cell cycle arrest and apoptosis . Its efficacy was confirmed in xenograft models where it reduced tumor size through both p53-dependent and independent mechanisms.

Study on Insulinoma Cells

In a controlled study, insulinoma cells were treated with varying concentrations of 5-ITu. The results showed:

| Treatment (μM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 10 |

| 1 | 85 | 25 |

| 5 | 60 | 50 |

| 10 | 30 | 80 |

These findings indicate that higher concentrations of 5-ITu significantly reduce cell viability while increasing apoptosis rates .

Mechanistic Insights into Necroptosis

Recent research highlighted that 5-ITu sensitizes cells to RIPK1-dependent necroptosis by suppressing IKK signaling. This was particularly evident in MK2-deficient cells where treatment with TNF combined with 5-ITu resulted in increased cell death .

Summary of Findings

The biological activity of this compound encompasses a range of effects that position it as a promising candidate for cancer therapy:

- Inhibitory Effects : Potent inhibition of adenosine kinase and other kinases.

- Apoptotic Induction : Activation of critical apoptotic pathways in cancer cells.

- Genotoxic Properties : Induction of DNA damage leading to cell cycle arrest.

- Therapeutic Applications : Potential use in treating insulinomas and other malignancies.

Propriétés

IUPAC Name |

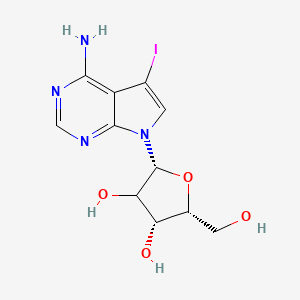

(2R,4R,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7+,8?,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIXKUPQCKWBY-INWNYVOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.